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CPI-169

Cat. No.: B1149962
M. Wt: 528.66
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Description

Overview of Epigenetic Regulation in Cellular Processes

Epigenetic regulation refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. nih.govactivemotif.comnih.gov These modifications play a fundamental role in controlling various cellular processes, including differentiation, development, and responses to environmental signals. anygenes.comalliedacademies.org The core function of epigenetics is to control access to the DNA genetic code in a spatially and temporally regulated manner, ensuring orderly gene expression and silencing. nih.govfrontiersin.org Key mechanisms of epigenetic regulation include DNA methylation, histone post-translational modifications (PTMs), and non-coding RNAs. nih.govnih.gov These mechanisms collectively form a complex regulatory network that governs gene expression in response to internal and external cues. anygenes.com

Significance of Histone Methylation in Gene Expression Control

Histone proteins are fundamental components of chromatin, around which DNA is packaged into nucleosomes. nih.govfrontiersin.org Post-translational modifications of these histone proteins, such as methylation, significantly impact chromatin structure and function, thereby influencing gene expression. activemotif.comfrontiersin.orgbiomodal.com Histone methylation involves the addition of methyl groups to specific lysine (B10760008) or arginine residues on histone tails. frontiersin.orgbiomodal.com The effect of histone methylation on transcription is dependent on the specific residue modified and the degree of methylation. biomodal.com For instance, methylation at certain lysine residues can be associated with transcriptional activation, while methylation at others, such as lysine 27 on histone H3 (H3K27), is typically linked to transcriptional repression and the formation of transcriptionally silent heterochromatin. frontiersin.orgbiomodal.comwikipedia.orgmnhn.fr This dynamic process, mediated by histone methyltransferases (HMTs) and histone demethylases (HDMs), is crucial for maintaining proper gene expression patterns necessary for normal cellular function and development. frontiersin.orgnih.gov

The Polycomb Repressive Complex 2 (PRC2) and its Components

The Polycomb Repressive Complex 2 (PRC2) is a multiprotein complex that plays a central role in epigenetic gene silencing through histone methylation. wikipedia.orgpatsnap.comtaylorandfrancis.com PRC2 is primarily responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark strongly associated with transcriptional repression. wikipedia.orgpatsnap.comtaylorandfrancis.com This modification leads to the silencing of genes that are not required for a cell's specific identity or function. patsnap.com The core components of the PRC2 complex include Enhancer of Zeste Homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12). wikipedia.orgpatsnap.comtaylorandfrancis.comresearchgate.netashpublications.org Other proteins, such as RbAp46/48, AEBP2, and Jarid2, can also be incorporated into the complex, influencing its recruitment and activity. wikipedia.orgtaylorandfrancis.comashpublications.org The functional integrity of these core components is essential for the enzymatic activity of PRC2 and the subsequent deposition of H3K27me3. taylorandfrancis.com

Enhancer of Zeste Homolog 2 (EZH2) as a Key Histone Methyltransferase

Enhancer of Zeste Homolog 2 (EZH2) serves as the catalytic subunit of the PRC2 complex, possessing the histone lysine methyltransferase activity. patsnap.comresearchgate.netwikipedia.orgnih.govcellapplications.com EZH2 catalyzes the addition of methyl groups to lysine 27 of histone H3 (H3K27), utilizing S-adenosyl-L-methionine (SAM) as a cofactor. wikipedia.org This methylation activity, particularly the generation of H3K27me3, is the primary mechanism by which PRC2 represses gene expression. wikipedia.orgresearchgate.net EZH2's activity is crucial for various biological processes, including transcriptional regulation during hematopoiesis, development, and cell differentiation. wikipedia.org Aberrant expression or mutations in EZH2 have been frequently observed in numerous cancers, where its hyperactivity can lead to the inappropriate silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and tumor progression. frontiersin.orgwikipedia.orgnih.govtandfonline.commdpi.com

Identification and Research Significance of Small Molecule Inhibitors Targeting Epigenetic Enzymes

The reversible nature of epigenetic modifications and the critical roles of epigenetic enzymes in both normal physiology and disease pathogenesis make these proteins attractive targets for therapeutic intervention. alliedacademies.orggithub.ioresearchgate.netdntb.gov.uanih.gov The identification and development of small molecule inhibitors targeting epigenetic enzymes have become a significant area of research. github.ioresearchgate.netnih.gov These inhibitors can modulate the activity of specific epigenetic "writers," "erasers," or "readers," thereby altering aberrant epigenetic marks and potentially restoring normal gene expression patterns. nih.govnih.gov Targeting enzymes like histone methyltransferases and demethylases offers a promising avenue for pharmacological intervention in diseases driven by epigenetic dysregulation, such as cancer. nih.govnih.gov Preclinical and clinical studies have underscored the potential value of small molecule inhibitors of epigenetic regulators for therapeutic purposes. github.ioresearchgate.netdntb.gov.ua

Contextualization of CPI-169 within Epigenetic Research

This compound is a small molecule that has been identified and researched within the context of targeting epigenetic enzymes, specifically as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2). mdpi.comresearchgate.netselleckchem.commedkoo.comacs.org this compound represents a class of compounds designed to directly inhibit the catalytic activity of EZH2, thereby reducing the levels of the repressive H3K27me3 mark. researchgate.netaacrjournals.org Its development is part of the broader effort to create selective inhibitors that can reverse the aberrant gene silencing driven by EZH2 overexpression or gain-of-function mutations observed in various cancers, particularly certain types of lymphoma. nih.govresearchgate.netaacrjournals.orgresearchgate.net Research into this compound aims to understand its mechanism of action, its potency and selectivity against EZH2 and related enzymes, and its potential effects on cellular processes and in disease models. researchgate.netselleckchem.comaacrjournals.org

Research Findings on this compound

Research has characterized this compound as a potent and selective inhibitor of EZH2. It has demonstrated inhibitory activity against the catalytic activity of the PRC2 complex and cellular levels of H3K27me3. researchgate.netaacrjournals.org

In Vitro Findings:

this compound inhibits the catalytic activity of PRC2 with an IC50 of < 1 nM. researchgate.netaacrjournals.org

It decreases cellular levels of H3K27me3 with an EC50 of 70 nM. researchgate.netaacrjournals.org

this compound has shown potency against both wild-type EZH2 and the EZH2 Y641N mutant, with IC50 values of 0.24 nM and 0.51 nM, respectively. selleckchem.comcaymanchem.com It also inhibits EZH1, albeit with lower potency (IC50 of 6.1 nM). selleckchem.comcaymanchem.com

In various cell lines, this compound triggers cell cycle arrest and apoptosis. researchgate.netaacrjournals.org

In KARPAS-422 cells, this compound exhibits a dose-dependent inhibitory effect on cell viability and shows synergistic anti-proliferative activity when combined with ABT-199. selleckchem.comcaymanchem.com

this compound suppressed cell growth in a panel of non-Hodgkin's lymphoma (NHL) cell lines. selleckchem.comcaymanchem.com

In Vivo Findings:

In a mouse xenograft model of EZH2 mutant KARPAS-422 diffuse large B-cell lymphoma (DLBCL), this compound treatment led to tumor growth inhibition (TGI). researchgate.netaacrjournals.org

The TGI observed was proportional to the dose administered and the reduction of the pharmacodynamic marker H3K27me3. researchgate.netaacrjournals.org

A high dose of this compound (200 mpk, BID administered subcutaneously) resulted in complete tumor regression in the KARPAS-422 model. researchgate.netaacrjournals.org

this compound has been shown to synergize with the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) in a mouse xenograft model of DLBCL. researchgate.net

It has also demonstrated synergistic tumor growth inhibition when combined with the BRD4 inhibitor, CPI-203, in a DLBCL mouse xenograft model. researchgate.net

In mouse studies, this compound (200 mg/kg, s.c.) effectively suppressed H3K27me3 levels and resulted in lymphoma tumor regression without affecting body weight or causing overt adverse effects. selleckchem.com

These findings highlight this compound's potential as an EZH2 inhibitor and its activity in preclinical models, particularly in lymphoma.

Data Tables:

Assay TypeTarget/Cell LineMeasurementValueCitation
Enzymatic Inhibition (IC50)PRC2 catalytic activityIC50< 1 nM researchgate.netaacrjournals.org
Cellular Target Engagement (EC50)H3K27me3 levels (cellular)EC5070 nM researchgate.netaacrjournals.org
Enzymatic Inhibition (IC50)EZH2 Wild-TypeIC500.24 nM selleckchem.comcaymanchem.com
Enzymatic Inhibition (IC50)EZH2 Y641N MutantIC500.51 nM selleckchem.comcaymanchem.com
Enzymatic Inhibition (IC50)EZH1 Wild-TypeIC506.1 nM selleckchem.comcaymanchem.com
Cell Viability Inhibition (GI50)NHL cell linesGI50< 5 µM (in 16/25 lines) selleckchem.com
Tumor Growth Inhibition (Xenograft Model)KARPAS-422 DLBCL (EZH2 mutant)Tumor RegressionComplete (at 200 mpk BID s.c.) researchgate.netaacrjournals.org
Pharmacodynamic Marker Reduction (Xenograft)H3K27me3 levelsReductionDose-dependent researchgate.netaacrjournals.org

This compound is a small molecule inhibitor characterized by its potent and selective activity against Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase involved in epigenetic gene silencing. The compound has been investigated for its biochemical properties and its effects on the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit.

Properties

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Origin of Product

United States

Molecular and Biochemical Characterization of Cpi 169 As an Ezh2 Modulator

Target Engagement within the PRC2 Complex

Impact on PRC2 Complex Activity

The Polycomb Repressive Complex 2 (PRC2) is a multiprotein complex responsible for depositing repressive histone methylation marks idrblab.netescholarship.org. The core components of PRC2 include EZH2, embryonic ectoderm development (EED), suppressor of zeste 12 homolog (SUZ12), and retinoblastoma binding protein 7/4 (RBBP7/4) idrblab.netescholarship.org. EZH2 requires association with other PRC2 subunits, such as EED and SUZ12, to exert its methyltransferase function idrblab.net.

Modulation of Histone Methylation Status

A primary function of the PRC2 complex, mediated by its catalytic subunit EZH2, is the methylation of lysine (B10760008) 27 on histone H3 (H3K27) idrblab.netnih.govnih.govescholarship.orgresearchgate.net. This modification is crucial for the epigenetic regulation of gene expression, typically leading to transcriptional repression idrblab.netescholarship.orgresearchgate.netactivemotif.com.

Reduction of Histone H3 Lysine 27 Trimethylation (H3K27me3) Levels

CPI-169 effectively reduces cellular levels of H3K27me3 ymilab.comguidetopharmacology.orgidrblab.netdisprot.orgarctomsci.comnih.govnih.govnih.govguidetopharmacology.orgnih.govresearchgate.net. The half-maximal effective concentration (EC₅₀) for decreasing cellular H3K27me3 levels has been reported as 70 nM ymilab.comguidetopharmacology.orgnih.govnih.govnih.gov. This reduction in H3K27me3 is observed in a dose-dependent manner upon treatment with this compound guidetopharmacology.orgguidetopharmacology.orgcaymanchem.com. The loss of the H3K27me3 mark following this compound treatment has been associated with the upregulation of specific gene sets caymanchem.com. Global levels of H3K27me3 are significantly reduced after multi-day exposure to this compound guidetopharmacology.orgnih.gov.

Effects on Histone H3 Lysine 27 Dimethylation (H3K27me2) Levels

In addition to reducing H3K27me3, studies on this compound and structurally related inhibitors have indicated that EZH2 inhibition can also lead to a decrease in histone H3 lysine 27 dimethylation (H3K27me2) levels escholarship.orgguidetopharmacology.orgguidetomalariapharmacology.org. Structurally related pyridone inhibitors have been shown to suppress both H3K27me2 and H3K27me3 levels in cells guidetoimmunopharmacology.org.

Specificity Regarding Other Histone Methylation Marks (e.g., H3K27me1, H3K4me3)

This compound demonstrates specificity in its effects on histone methylation marks. Research indicates that the efficacy of this compound as an EZH2 inhibitor does not necessitate the suppression of histone H3 lysine 27 monomethylation (H3K27me1) ymilab.com. Studies have confirmed that this compound treatment impacts H3K27me3 levels but does not significantly affect H3K27me1 levels guidetopharmacology.orgguidetomalariapharmacology.orgguidetoimmunopharmacology.org. H3K27me1 is a distinct modification that has been associated with transcriptional activation and may be regulated by EZH1-associated PRC2 complexes nih.govactivemotif.comguidetoimmunopharmacology.orgciteab.com.

Furthermore, global levels of histone H3 lysine 4 trimethylation (H3K4me3) remain relatively unchanged upon treatment with this compound guidetopharmacology.orgnih.gov. H3K4me3 is typically enriched at gene promoters and is associated with active transcription activemotif.comciteab.comnih.govguidetomalariapharmacology.org. Studies on related EZH2 inhibitors also support a lack of effect on other methylation marks such as H3K4me3, H3K9me3, H3K36me3, and H3K79me3 guidetomalariapharmacology.org.

Cellular Mechanisms of Action of Cpi 169

Impact on Cellular Proliferation and Viability in Cell Lines

Inhibition of EZH2 by CPI-169 has been shown to suppress cell growth and reduce cell viability in various cancer cell lines, particularly those derived from non-Hodgkin's lymphoma (NHL) and hepatocellular carcinoma (HCC) selleckchem.comcaymanchem.comtargetmol.comarctomsci.comresearchgate.net.

Dose-Dependent Effects on Cell Growth

Studies have demonstrated that this compound exhibits dose-dependent inhibitory effects on cell viability in sensitive cell lines. For instance, in KARPAS-422 cells, a diffuse large B-cell lymphoma (DLBCL) cell line with a mutated EZH2, this compound shows a dose-dependent reduction in cell viability selleckchem.comtargetmol.comarctomsci.com. The reduction in H3K27me3 levels upon EZH2 inhibition by this compound also occurs in a dose-dependent manner aacrjournals.orgapexbt.comxcessbio.com.

Anti-proliferative Activity Across Various Cellular Models

This compound has demonstrated anti-proliferative activity across a range of cellular models. It suppresses cell growth in a large panel of NHL cell lines, with reported GI50 values of less than 5 μM in 16 out of 25 tested NHL cell lines selleckchem.comtargetmol.comarctomsci.com. The effects of EZH2 inhibition by this compound are not restricted to EZH2-mutant lymphomas and can also be observed in cell lines with different EZH2 genotypes nih.gov.

In addition to lymphoma, this compound has shown activity in other cancer types. For example, in hepatocellular carcinoma (HCC) cell lines, this compound treatment reduces cell viability and proliferation, and this effect is synergistically enhanced when combined with FGFR4 inhibitors researchgate.netnih.govnih.gov. Assays such as CCK8, EdU, and colony formation have been used to evaluate the reduction in cell viability and proliferation in HCC cell lines like HepG2, SMMC-7721, MHCC97H, MHCC97L, and Huh7 following this compound treatment, alone or in combination researchgate.net.

While this compound demonstrates anti-proliferative effects in cancer cell lines, studies in other cell types, such as normal human diploid fibroblasts, have shown that EZH2 inhibition can lead to different outcomes nih.gov. In osteoblast differentiation studies, this compound at concentrations of 1 μM and 10 μM generally showed minimal or no effects on cell viability, while higher concentrations (100 μM) of some other EZH2 inhibitors were substantially toxic, although this toxicity was not observed for this compound at this concentration in that specific study nih.gov.

Influence on Cell Cycle Progression

This compound has been shown to trigger cell cycle arrest in a variety of cell lines aacrjournals.orgapexbt.comcaymanchem.com. This arrest is a key mechanism by which this compound inhibits cell proliferation.

Induction of Cell Cycle Arrest Phases (e.g., G1)

EZH2 inhibition by this compound can lead to cell cycle arrest in specific phases. While the primary search results highlight "cell cycle arrest" generally aacrjournals.orgapexbt.comcaymanchem.com, other EZH2 inhibitors have been reported to prolong the G1 phase and shorten the S and G2/M phases in lymphoma cells nih.gov. Given that this compound is a potent EZH2 inhibitor with a similar mechanism of action, it is likely to induce G1 arrest or affect other cell cycle phases depending on the cell type and context. DNA damage, for example, is known to trigger a p53-dependent G1 arrest in normal human fibroblasts nih.gov. The specific cell cycle phases affected by this compound would be dependent on the downstream effects of EZH2 inhibition and the cellular context.

Regulatory Mechanisms Underlying Cell Cycle Perturbation

The perturbation of the cell cycle by this compound is a downstream consequence of inhibiting EZH2's methyltransferase activity and the subsequent reduction in H3K27me3 levels aacrjournals.orgapexbt.comxcessbio.com. This epigenetic modification plays a crucial role in repressing the transcription of target genes, including those involved in cell cycle regulation nih.gov. By reducing H3K27me3, this compound can lead to the derepression of genes that promote cell cycle arrest or inhibit progression nih.govbiorxiv.org. The specific regulatory mechanisms involve the complex interplay between EZH2, PRC2, and the transcription of various cell cycle regulatory proteins. For instance, EZH2 can form complexes with transcription factors or directly bind to gene promoters to regulate transcription nih.gov. Derepression of tumor suppressor genes that control cell cycle checkpoints is a likely mechanism contributing to the observed cell cycle arrest aacrjournals.orgnih.gov.

Induction of Programmed Cell Death Pathways

In addition to cell cycle arrest, this compound treatment triggers apoptosis, or programmed cell death, in a variety of cell lines aacrjournals.orgapexbt.comcaymanchem.com. This is a critical mechanism for its anti-cancer activity.

The induction of apoptosis by this compound is a downstream functional consequence of EZH2 inhibition aacrjournals.orgresearchgate.net. While apoptosis is triggered, it may not be induced immediately, sometimes requiring several days of continuous target engagement aacrjournals.orgresearchgate.net. The process involves the activation of pro-apoptotic pathways. For example, in HCC cell lines, the combination of this compound and FGFR4 inhibitors synergistically induced apoptosis, which was associated with increased levels of cleaved caspase-3 and cleaved PARP, key markers of apoptosis execution nih.govresearchgate.net. This suggests that this compound, particularly in combination, can activate caspase-dependent apoptotic pathways. The synergistic induction of apoptosis in HCC cells by this compound and Roblitinib (an FGFR4 inhibitor) was found to occur via repressing YAP signaling nih.govnih.govresearchgate.net. This indicates that the mechanism of apoptosis induction can involve the modulation of specific signaling pathways crucial for cell survival.

The relationship between EZH2 inhibition, H3K27me3 reduction, and apoptosis induction is complex. While potent suppression of H3K27me3 often precedes the phenotypic response, including apoptosis, the response does not always directly correlate with global H3K27me3 or EZH2 protein levels in all cell lines nih.gov. This suggests that the sensitivity to this compound-induced apoptosis can depend on factors beyond just the level of the target or its primary epigenetic mark nih.gov.

Data Table 1: this compound Potency Against EZH2 and EZH1

TargetIC50 (nM)
EZH2 WT0.24
EZH2 Y641N0.51
EZH16.1

Data Table 2: this compound Effect on H3K27me3 Levels in Cells

Cellular EffectEC50 (nM)
Decrease in cellular H3K27me370

Data Table 3: this compound Anti-proliferative Activity in NHL Cell Lines

Cell Line TypeProportion of Cell Lines with GI50 < 5 μM
NHL Cell Lines16 out of 25

Data Table 4: Synergistic Effects of this compound and Roblitinib on HCC Cell Viability

Cell LineCombination Index (CI)Interpretation
HepG2< 1.0Synergism
SMMC-7721< 1.0Synergism
MHCC97H< 1.0Synergism
MHCC97L< 1.0Synergism
Huh7< 1.0Synergism

Note: CI < 1.0 indicates synergism, CI ≈ 1.0 indicates additive effect, and CI > 1.0 indicates antagonism. researchgate.net

Activation of Apoptosis Pathways

Treatment with this compound has been shown to trigger apoptosis in various cancer cell lines, particularly in non-Hodgkin's lymphoma (NHL) cells. apexbt.comaacrjournals.orgcaymanchem.com The induction of apoptosis is a downstream consequence of EZH2 inhibition and the resulting epigenetic and transcriptional changes. aacrjournals.org While the exact sequence and full spectrum of events leading to apoptosis are complex, research indicates that sustained target engagement by this compound is necessary for the induction of programmed cell death. aacrjournals.org In some contexts, this compound has been shown to synergistically induce apoptosis when combined with other therapeutic agents. caymanchem.comresearchgate.netresearchgate.net For instance, in hepatocellular carcinoma (HCC) cells, the combination of this compound and an FGFR4 inhibitor synergistically induced apoptosis. researchgate.netresearchgate.net

Molecular Markers of Apoptosis Induction

The induction of apoptosis by this compound is characterized by changes in the expression and activation of key molecular markers. One such marker is cleaved caspase-3, a crucial executioner caspase in the apoptotic cascade. aacrjournals.org An increase in cleaved caspase-3 positive cells indicates the activation of the apoptotic pathway. aacrjournals.org Other markers associated with apoptosis induction following EZH2 inhibition, including by compounds structurally related to this compound, involve the caspase family of proteins, such as cleaved caspase-9. researchgate.net

Transcriptional and Epigenetic Reprogramming

The primary function of EZH2 as part of the PRC2 complex is to establish repressive chromatin states through H3K27 trimethylation, thereby silencing target genes. aacrjournals.orgnih.govnih.gov Inhibition of EZH2 by this compound leads to significant transcriptional and epigenetic reprogramming.

Global Gene Expression Changes Following Compound Exposure

Inhibition of EZH2 by this compound results in global changes in gene expression. nih.gov While EZH2 inhibition leads to a global loss of H3K27me3, the resulting gene expression changes are not uniform across the genome. biorxiv.org Studies have shown both upregulation and downregulation of genes following this compound treatment. nih.gov For example, in EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment led to the differential modulation of hundreds of genes, with both upregulated and downregulated transcripts observed. nih.gov Gene set enrichment analysis following this compound treatment in these cells revealed significant downregulation of gene sets related to processes like G2/M checkpoints, MYC targets, and mTOR signaling, alongside upregulation of gene sets associated with the P53 pathway and DNA repair. nih.gov

De-repression of EZH2-Silenced Gene Expression

A key consequence of EZH2 inhibition is the de-repression, or activation, of genes that were previously silenced by H3K27me3 marks. biorxiv.orgnih.gov this compound promotes the transcriptional de-repression of select genes. nih.gov This de-repression is particularly observed for known EZH2-repressed genes, such as MPEG1, ABAT, and TNFRSF21, specifically in cells with mutant EZH2. nih.gov The extent of gene de-repression can vary depending on the cell type and the specific genetic context, such as the presence of EZH2 mutations. nih.gov

Genome-Wide PRC2 Redistribution Upon EZH2 Inhibition

EZH2 inhibition by this compound not only leads to a global decrease in H3K27me3 but also causes a redistribution of PRC2 components across the genome. biorxiv.orgnih.gov While global H3K27me3 levels are reduced, a subset of genomic loci retains significant levels of H3K27me3 and shows an accumulation of PRC2 components like EZH2 and SUZ12. biorxiv.orgnih.gov This retention and accumulation tend to occur at sites with high baseline H3K27me3 levels, often at CpG islands and transcription start sites, including canonical PRC2 nucleation sites. biorxiv.orgnih.gov Interestingly, these retention sites are enriched for genes expressed during the terminal differentiation of germinal center B cells, suggesting that cancer cells may attempt to maintain repression of differentiation genes even under EZH2 inhibition. biorxiv.org

Modulation of Intracellular Signaling Pathways

Beyond its direct impact on histone methylation and gene expression, this compound can also modulate intracellular signaling pathways. While research is ongoing, studies have begun to identify specific pathways influenced by this compound treatment. For example, in the context of hepatocellular carcinoma, the combination of this compound with an FGFR4 inhibitor synergistically inhibited HCC development by repressing YAP signaling. researchgate.netresearchgate.netresearchgate.net This suggests a role for this compound, particularly in combination therapies, in modulating pathways involved in cell proliferation and survival, such as the Hippo-YAP pathway. researchgate.netresearchgate.netresearchgate.net Additionally, studies in psoriasis models have indicated that this compound can suppress the activation of STAT3 signaling. jci.orgnih.gov

Here is a summary of some research findings related to this compound's effects:

Cellular Effect / MarkerObservationReference(s)
H3K27me3 LevelsDecreased cellular levels (EC50 = 70 nM) apexbt.comaacrjournals.orgcaymanchem.com
Cell CycleTriggers cell cycle arrest apexbt.comcaymanchem.com
ApoptosisInduces apoptosis in various cell lines, including NHL apexbt.comaacrjournals.orgcaymanchem.com
Cleaved Caspase-3Increase in positive cells observed during apoptosis induction aacrjournals.org
Global Gene ExpressionDifferential modulation of hundreds of genes (upregulation and downregulation) nih.gov
EZH2-Silenced Gene De-re-repressionActivation of genes like MPEG1, ABAT, TNFRSF21 in EZH2-mutant cells nih.gov
PRC2 DistributionRedistribution of EZH2 and SUZ12 to specific genomic loci with retained H3K27me3 biorxiv.orgnih.gov
YAP SignalingRepressed in combination therapy with FGFR4 inhibitor in HCC researchgate.netresearchgate.netresearchgate.net
STAT3 SignalingActivation suppressed in psoriasis models jci.orgnih.gov

Crosstalk with mTOR Signaling

Research indicates that EZH2 activity can influence the PI3K/Akt/mTOR signaling pathway. EZH2 can activate the Akt/mTOR pathway through various mechanisms, including decreasing PTEN expression. nih.gov Conversely, activation of the Akt pathway can lead to increased Akt phosphorylation. nih.gov While the direct impact of this compound on mTOR signaling is an area of ongoing research, studies evaluating the effects of this compound have observed upregulation of gene sets related to the mTOR pathway following treatment. aacrjournals.org This suggests that inhibiting EZH2 with this compound may indirectly influence mTOR signaling, potentially through the derepression of genes that regulate this pathway.

Influence on p53 Pathways

The tumor suppressor protein p53 plays a critical role in cell cycle control and apoptosis. frontiersin.org EZH2 and p53 pathways can interact, with wild-type p53 capable of repressing EZH2 expression. mdpi.com EZH2 is sometimes overexpressed in cancers with p53 mutations. mdpi.com Studies on this compound have shown that its activity is associated with the upregulation of gene sets related to p53 pathways. aacrjournals.org This suggests that inhibiting EZH2 with this compound may impact the p53 pathway, potentially by relieving the repression of certain genes or influencing the intricate network of interactions between EZH2 and p53.

Regulation of MYC Signaling

MYC is a potent oncogene involved in regulating numerous cellular processes, including proliferation, growth, and apoptosis. oncotarget.com EZH2 and MYC can cooperate in the development of certain lymphomas. researchgate.net EZH2 can interact with transcription factors to activate MYC and cyclin D1 genes. nih.gov Furthermore, MYC can stimulate EZH2 expression. researchgate.net this compound's mechanism of action involves influencing MYC signaling. Studies have shown that this compound treatment is associated with the upregulation of gene sets related to MYC signaling. aacrjournals.org The combination of this compound with BET inhibitors, which disrupt the MYC transcriptional program, has been shown to abrogate the MYC transcriptional program. researchgate.netpatsnap.comnih.gov

Synergistic Interactions with Co-Treatments in Cellular Models

Preclinical studies in cellular models have explored the potential for synergistic interactions between this compound and other therapeutic agents, aiming to enhance anti-tumor activity.

Combination with BCL-2 Inhibitors (e.g., ABT-199)

BCL-2 proteins are key regulators of the intrinsic apoptotic pathway, and their overexpression can contribute to cancer cell survival and resistance to therapy. ABT-199 (Venetoclax) is a selective inhibitor of BCL-2. citeab.comguidetopharmacology.orgtocris.com Studies have demonstrated that this compound can synergize with ABT-199 to suppress the growth of NHL cell lines. selleckchem.comcaymanchem.com This synergistic effect suggests that co-targeting EZH2 and BCL-2 may be a promising therapeutic strategy, potentially by overcoming resistance mechanisms or enhancing the apoptotic response.

Cell LineThis compound GI50 (μM)ABT-199 GI50 (μM)Combination Index (CI)Synergy
KARPAS-422<5 selleckchem.comData not availableSynergistic effect observed selleckchem.comYes
Other NHL<5 (16/25 lines) selleckchem.comData not availableSynergistic effect observed caymanchem.comYes

Synergism with Bromodomain and Extra-Terminal Domain (BET) Inhibitors (e.g., CPI203)

BET proteins, such as BRD4, are epigenetic readers that play a role in regulating gene expression, including that of MYC. google.comnih.gov CPI203 is a BET inhibitor. patsnap.comguidetomalariapharmacology.org Given the interplay between EZH2 and MYC signaling, combining EZH2 and BET inhibitors has been investigated. Studies have shown that the combination of this compound with the BET inhibitor CPI203 achieves synergistic anti-proliferative activity in EZH2-mutated lymphoma cells and in mouse xenograft models. aacrjournals.orgpatsnap.comnih.govnih.gov This synergy is associated with the abrogation of the MYC transcriptional program and cell cycle blockade. patsnap.comnih.gov

Cell Line (EZH2 Status)This compound TreatmentCPI203 TreatmentCombination TreatmentSynergistic Effect
EZH2Y641mut DLBCL/FLProliferation blockade aacrjournals.orgnih.govDisrupts MYC program researchgate.netpatsnap.comnih.govSynergistic anti-proliferative activity aacrjournals.orgpatsnap.comnih.govnih.govYes
EZH2wt DLBCL/FLLess sensitive aacrjournals.orgnih.govData not availableData not availableNot observed aacrjournals.org

Note: Based on research findings indicating synergistic anti-proliferative activity in EZH2-mutated cells and models.

Co-targeting Strategies with Other Epigenetic Modulators

Epigenetic modifications, including DNA methylation and histone modifications, are crucial in regulating gene expression and are often dysregulated in cancer. nih.govmdpi.com Targeting multiple epigenetic regulators simultaneously is an emerging therapeutic approach. While specific combinations of this compound with a broad range of other epigenetic modulators were not extensively detailed in the provided search results beyond BET inhibitors, the rationale for such strategies lies in the complex interplay of epigenetic mechanisms in cancer. sci-hub.se Combining EZH2 inhibitors with other epigenetic modulators could potentially target complementary pathways, overcome resistance mechanisms, or enhance therapeutic efficacy by broadly impacting the aberrant epigenetic landscape of cancer cells. nih.govresearchgate.net Further research is needed to fully explore the potential synergistic interactions between this compound and other classes of epigenetic modulators.

Synergistic Effects with Established Chemotherapeutic Regimens in Cellular Contexts

Preclinical studies have explored the potential for this compound to exhibit synergistic effects when combined with established chemotherapeutic regimens in cellular contexts. The rationale for such combinations often stems from the understanding that epigenetic modifiers like EZH2 can contribute to drug resistance or that inhibiting EZH2 can prime cancer cells for the effects of other therapies. researchgate.netnih.gov

One area of investigation has been the combination of this compound with chemotherapy agents commonly used in the treatment of non-Hodgkin's lymphoma (NHL), such as components of the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone). While some studies primarily report on in vivo synergy with CHOP in xenograft models, the underlying cellular mechanisms contribute to these observed effects. aacrjournals.orgresearchgate.net The synergy observed suggests that the inhibition of EZH2 by this compound enhances the anti-tumor activity of these chemotherapeutic agents at the cellular level. aacrjournals.orgresearchgate.net

Beyond traditional chemotherapy, this compound has also been investigated in combination with targeted therapies. For instance, studies have shown that this compound can produce synergistic anti-proliferative activity when used in combination with ABT-199 (Venetoclax), a B-cell lymphoma 2 (BCL-2) inhibitor, in KARPAS-422 cells. selleckchem.comcaymanchem.commedkoo.com This suggests that simultaneously targeting EZH2-mediated epigenetic repression and BCL-2-mediated anti-apoptotic pathways can lead to enhanced cell death in certain lymphoma cell lines.

More recent research has explored combinations of this compound with inhibitors of other signaling pathways. For example, the combination of Roblitinib (an FGFR4 inhibitor) and this compound has demonstrated synergistic effects on inducing apoptosis in hepatocellular carcinoma (HCC) cell lines. researchgate.net Cellular viability assays, such as the CCK-8 assay, have been used to evaluate the combined effects of this compound and Roblitinib across different HCC cell lines, including HepG2, SMMC-7721, MHCC97H, MHCC97L, and Huh7. researchgate.net Drug interaction analysis using the combination index (CI) has indicated synergistic inhibition of cell viability and proliferation when FGFR4 and EZH2 are inhibited concurrently in these cellular models. researchgate.net

Data from cellular viability assays demonstrating synergistic effects can be presented in tables, often showing cell viability percentages or IC50 values for single agents versus combinations. The combination index (CI) is a common method to quantify drug interactions, where a CI value less than 1.0 indicates synergy, approximately 1.0 indicates an additive effect, and greater than 1.0 indicates antagonism. researchgate.net

While specific detailed data tables from cellular synergy studies were not extensively available in the search results, the findings consistently indicate that this compound can enhance the cellular efficacy of other anti-cancer agents, including both conventional chemotherapeutics and targeted inhibitors, in various cancer cell types. selleckchem.comcaymanchem.comresearchgate.netresearchgate.net

Here is an example of how cellular synergy data might be presented in a table based on the descriptions found:

Cell LineCombinationEffect on Cell ViabilityCombination Index (CI)Reference
KARPAS-422This compound + ABT-199Synergistic inhibitionNot specified selleckchem.comcaymanchem.commedkoo.com
HCC Cell Lines (e.g., HepG2, SMMC-7721, MHCC97H)This compound + RoblitinibSynergistic inhibition< 1.0 researchgate.netresearchgate.net

These preclinical cellular studies provide a strong basis for investigating this compound in combination therapies, suggesting that its mechanism of inhibiting EZH2 can sensitize cancer cells to other treatments and potentially overcome resistance mechanisms. researchgate.netnih.gov

Preclinical Biological Activities and Therapeutic Potential in Disease Models

Oncological Applications in Lymphoma Models

CPI-169 has demonstrated notable preclinical activity in lymphoma models, especially those harboring gain-of-function mutations in EZH2.

Efficacy in Follicular Lymphoma Preclinical Models

The efficacy of this compound has also been investigated in preclinical models of Follicular Lymphoma (FL), another subtype of lymphoma where EZH2 mutations are observed aacrjournals.orgnih.gov. This compound induced a dose-dependent inhibition of proliferation in EZH2-mutated FL cell lines aacrjournals.orgnih.gov. The compound exhibited cytotoxic effects in EZH2-mutated cells, leading to a reduction in the number of proliferating cells nih.gov.

Impact on Tumor Growth Inhibition and Regression in Xenograft Models

Studies utilizing xenograft models have provided evidence that this compound can inhibit tumor growth and, in some cases, lead to complete tumor regression in DLBCL models with EZH2 mutations researchgate.netapexbt.comselleckchem.comaacrjournals.org. In an EZH2 mutant KARPAS-422 DLBCL xenograft model, treatment with this compound resulted in tumor growth inhibition (TGI) that correlated with the administered dose and the reduction of the pharmacodynamic marker H3K27me3 researchgate.netapexbt.comaacrjournals.org. The highest dose evaluated resulted in complete tumor regression researchgate.netapexbt.comselleckchem.comaacrjournals.org. Furthermore, this compound demonstrated synergistic anti-tumor effects when combined with the standard CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) in an in vivo DLBCL model researchgate.netaacrjournals.org. This combination treatment led to rapid tumor regression, with tumors becoming unpalpable after one week researchgate.netaacrjournals.org. Synergy was also observed in KARPAS-422 cells when this compound was combined with the BCL-2 inhibitor ABT-199 caymanchem.comselleckchem.com. Combining this compound with the BRD4 inhibitor CPI-203 also resulted in synergistic tumor growth inhibition in a DLBCL mouse xenograft model mdpi.comresearchgate.net. This dual targeting strategy achieved synergistic anti-proliferative activity in EZH2-mutated cases and in mice bearing EZH2-mutated DLBCL tumors aacrjournals.org.

Modulation of Pharmacodynamic Markers within Tumor Tissues (e.g., H3K27me3, Ki-67)

Preclinical investigations have highlighted the ability of this compound to modulate key pharmacodynamic markers within tumor tissues. Treatment with this compound leads to a reduction in the levels of H3K27me3, which is a direct consequence of its EZH2 inhibitory activity researchgate.netapexbt.comcaymanchem.comselleckchem.comaacrjournals.orgmedkoo.com. This reduction in H3K27me3 is dose-dependent and correlates with the observed tumor growth inhibition researchgate.netapexbt.comaacrjournals.org. Immunohistochemical analysis of tumor samples from xenograft studies revealed a strong correlation between the decrease in global H3K27me3 levels, a reduction in the proliferation marker Ki-67, and an increase in cells positive for cleaved-caspase 3, an indicator of apoptosis researchgate.netaacrjournals.org. The reduction of the H3K27me3 mark following this compound treatment was associated with the upregulation of gene sets linked to G1 cell cycle blockade, as well as the mTOR and P53 pathways, and MYC signaling aacrjournals.org. The combination of this compound with a BRD4 inhibitor resulted in a more pronounced loss of the H3K27me3 mark and a lower mitotic index, accompanied by MYC downregulation aacrjournals.org.

Investigations in Other Preclinical Disease Contexts

Beyond its primary focus in oncology, this compound has been explored for its potential effects in other preclinical disease settings.

Bone Biology and Osteogenesis Modulation

Preclinical studies suggest that inhibition of EZH2, and by extension treatment with compounds like this compound, can influence bone biology and the process of osteogenesis. The transcriptional repressive mark H3K27me3 is known to impede the differentiation of pre-committed osteoblasts nih.gov. Genetic ablation of EZH2 can stimulate osteoblast maturation, an effect that can be replicated pharmacologically nih.gov. This compound is among the EZH2 inhibitors that have been evaluated for their capacity to accelerate osteoblast differentiation nih.gov. Studies using MC3T3 preosteoblastic cells demonstrated that this compound, along with other EZH2 inhibitors, could enhance osteoblast differentiation to varying degrees nih.gov. Treatment with this compound was shown to improve extracellular matrix mineralization and increase the expression of osteoblast-specific genes in MC3T3 cells nih.gov. Western blot analysis indicated a significant decrease in H3K27me3 protein levels after three days of this compound treatment, which occurred concurrently with an increase in H3K27ac levels nih.gov.

Stimulation of Alkaline Phosphatase Activity

Alkaline phosphatase (ALP) is an enzyme widely distributed in tissues, with high concentrations found in bone, liver, and bile ducts. It is considered a marker of osteoblastic activity, and elevated levels are often associated with bone growth and formation nih.govmedlineplus.govselfdecode.commedicalnewstoday.com. Research suggests that this compound can stimulate alkaline phosphatase activity in cell cultures, such as human bone marrow-derived mesenchymal stem cells (hBMSCs) researchgate.net. This stimulation is indicated by increased immunohistochemical staining for ALP over time in CPI-treated cells compared to control groups researchgate.net.

Table 1: Effect of this compound on Alkaline Phosphatase Activity in hBMSCs

TreatmentTime IntervalIHC Staining Intensity (ALP)
ControlIndicatedMild reaction ()
This compoundIndicatedModerate () to Intense ( ) reaction

*Based on interpretation of immunohistochemical staining intensity as described in source researchgate.net.

Promotion of Extracellular Matrix Mineralization

Extracellular matrix (ECM) mineralization is a crucial step in bone formation, where a proteinaceous matrix, primarily composed of type I collagen, becomes mineralized with calcium phosphate (B84403) in the form of hydroxyapatite (B223615) uni-kiel.deru.nl. Studies have shown that inhibition of EZH2, the primary target of this compound, can enhance extracellular matrix mineralization in osteoblast cell lines like MC3T3 cells nih.gov. This compound, at specific concentrations, has been demonstrated to increase mineral deposition in these cells during osteogenic differentiation nih.gov. Alizarin red staining, a common method to visualize calcium deposits, has been used to quantify this effect, showing increased staining in this compound treated cultures nih.gov.

Table 2: Effect of this compound on Extracellular Matrix Mineralization in MC3T3 Cells

TreatmentConcentration (µM)Differentiation TimeAlizarin Red Staining (Mineralization)
Vehicle-Day 26Lower
This compound40Day 26Higher

*Based on data presented in source nih.gov.

Antiviral Research

This compound has also been explored for its potential antiviral properties, particularly in the context of SARS-CoV-2.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is essential for viral replication and has roles in antagonizing the host immune response outbreak.infonih.gov. This compound has been identified as an inhibitor of SARS-CoV-2 PLpro frontiersin.orgnih.govresearchgate.netnih.govbiorxiv.org. Screening campaigns have shown this compound to inhibit SARS-CoV-2 PLpro with an IC50 value of 7.3 µM frontiersin.orgnih.govbiorxiv.org. Binding studies using surface plasmon resonance (SPR) have indicated that this compound binds to PLpro with a KD of 10.2 µM frontiersin.orgnih.govbiorxiv.org. Research suggests that this compound acts as a noncovalent inhibitor and may occupy a binding site similar to that of the known PLpro inhibitor GRL-0617 nih.govacs.orgbiorxiv.orgresearchgate.netacs.orgresearchgate.net.

Table 3: In Vitro Inhibition of SARS-CoV-2 PLpro by this compound

CompoundTargetAssay TypeIC50 (µM)KD (µM)
This compoundSARS-CoV-2 PLproEnzyme Inhibition7.310.2

*Based on data from sources frontiersin.orgnih.govbiorxiv.org.

Impact on Viral Replication in Cell Culture Models

Beyond enzymatic inhibition, this compound has been tested for its ability to inhibit SARS-CoV-2 replication in cell culture models. Studies have shown that this compound can inhibit viral replication in Vero-E6 cells nih.govacs.orgacs.org. While described as exhibiting mild inhibition of viral growth, this effect was observed without cytotoxicity in the tested cell lines acs.org.

Selectivity over Human Deubiquitinases

SARS-CoV-2 PLpro possesses deubiquitinase (DUB) activity, and human DUBs represent potential off-targets for PLpro inhibitors nih.govbiorxiv.orgbiorxiv.org. Investigations into the selectivity of this compound have shown that it is selective for viral proteases like SARS-CoV-2 PLpro over certain human deubiquitinases, including USP14 and USP7, which are among the closest homologues of SARS-CoV-2 PLpro acs.orgbiorxiv.orgbiorxiv.orgbiorxiv.org. This compound did not inhibit USP7 at concentrations up to 30 µM biorxiv.org. This selectivity profile is important for minimizing potential off-target effects on host cellular processes regulated by human DUBs acs.orgbiorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net.

Immunomodulatory Effects in Preclinical Settings

While this compound is primarily known as an EZH2 inhibitor with implications in cancer and associated immunomodulatory effects in that context nih.govresearchgate.netfrontiersin.org, some research suggests broader immunomodulatory potential. For instance, topical application of this compound has been shown to abrogate immune cell infiltration in mouse models of psoriasis-like dermatitis jci.org. This effect included the significant suppression of infiltrating neutrophils, macrophages, T cells, plasmacytoid dendritic cells (pDCs), and myeloid dendritic cells (mDCs) jci.org. This indicates that this compound may exert immunomodulatory effects by influencing immune cell recruitment and infiltration in certain inflammatory conditions jci.orgfrontiersin.org.

Table 4: Effect of Topical this compound on Immune Cell Infiltration in a Mouse Model of Psoriasis-like Dermatitis

Immune Cell TypeThis compound Treatment Effect
NeutrophilsSuppressed
MacrophagesSuppressed
T cellsSuppressed
Plasmacytoid dendritic cellsSignificantly suppressed
Myeloid dendritic cellsSignificantly suppressed

*Based on data from source jci.org.

Influence on Cancer Cell Antigen Presentation

Cancer cells often employ mechanisms to evade recognition and elimination by the immune system, including altering the presentation of tumor-associated antigens. Antigen presentation, primarily through Major Histocompatibility Complex (MHC) molecules on the cell surface, is a critical step in initiating an effective anti-tumor T cell response.

Research into EZH2 inhibition, the primary mechanism of action of this compound, has indicated a potential influence on cancer cell antigen presentation. EZH2-mediated gene silencing can repress the expression of genes involved in antigen processing and presentation pathways. corvuspharma.comvolition.com Therefore, inhibiting EZH2 with compounds like this compound is hypothesized to lead to the derepression of these genes, potentially enhancing the capacity of cancer cells to present antigens.

Preclinical studies with EZH2 inhibitors have shown that they can upregulate genes involved in antigen presentation. researchgate.net For instance, inhibition of EZH2 has been reported to enhance cancer cell antigen presentation in head and neck squamous cell carcinoma (HNSCC) models, which could contribute to overcoming resistance to immune checkpoint blockade therapies. nih.gov While direct, specific quantitative data detailing the precise impact of this compound on the expression levels of MHC class I or MHC class II molecules on cancer cells was not prominently available in the surveyed literature, the established role of EZH2 in repressing antigen presentation genes suggests that this compound, as a potent EZH2 inhibitor, would likely exert a similar influence, thereby potentially increasing the visibility of cancer cells to the immune system.

Effects on T Cell Infiltration in Preclinical Tumor Models

The infiltration of effector T cells, particularly cytotoxic CD8+ T cells, into the tumor microenvironment is a crucial determinant of the effectiveness of anti-tumor immunity and the response to immunotherapies. Tumors with low levels of T cell infiltration are often referred to as "cold" tumors and tend to be less responsive to certain immunotherapeutic approaches. nih.govbmj.com

EZH2 inhibition has been explored as a strategy to increase T cell infiltration into tumors. EZH2 can suppress the expression of chemokines, such as CXCL9 and CXCL10, which are important for recruiting T cells to the tumor site. researchgate.net By inhibiting EZH2, compounds like this compound may promote the expression of these chemokines, thereby facilitating the recruitment and infiltration of effector T cells into the tumor microenvironment. researchgate.net

Preclinical studies using EZH2 inhibitors have demonstrated their ability to increase effector T cell tumor infiltration. corvuspharma.comnih.gov For example, EZH2 inhibition has been shown to increase effector T cell tumor infiltration in ovarian cancer models, leading to slowed tumor progression. nih.gov While specific quantitative data on the increase in T cell infiltration directly attributable to this compound treatment in preclinical models was not extensively detailed in the available literature, studies on this compound in an EZH2 mutant KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model demonstrated significant anti-tumor activity, including tumor growth inhibition and complete regression at higher doses. researchgate.netapexbt.com This observed anti-tumor efficacy in an immune-relevant model, coupled with the known effects of EZH2 inhibition on the tumor immune microenvironment, supports the potential of this compound to influence T cell infiltration.

Preclinical efficacy data for this compound in the KARPAS-422 DLBCL xenograft model provides evidence of its activity as an EZH2 inhibitor in vivo.

Table 1: Preclinical Efficacy of this compound in KARPAS-422 DLBCL Xenograft Model researchgate.netapexbt.com

ModelTreatment Dose (Subcutaneous)Observed EffectPharmacodynamic Marker (H3K27me3)
KARPAS-422 DLBCL XenograftDose-dependentTumor Growth Inhibition (TGI)Reduced
KARPAS-422 DLBCL Xenograft200 mpk BIDComplete Tumor RegressionReduced

This data indicates that this compound can exert significant anti-tumor effects in preclinical models sensitive to EZH2 inhibition. The mechanism underlying this efficacy is likely multifactorial, potentially involving both direct effects on cancer cell proliferation and survival, as well as modulation of the tumor immune microenvironment through mechanisms such as enhanced antigen presentation and increased T cell infiltration, consistent with the known activities of EZH2 inhibitors.

Advanced Research Methodologies and Approaches for Cpi 169 Studies

In Vitro Assay Systems for Compound Characterization

In vitro assays are fundamental for characterizing the biochemical and cellular effects of CPI-169. These assays help determine the compound's potency, selectivity, and impact on various cellular functions.

Spectrophotometric and Luminescent Cell Viability Assays (e.g., Cell Titer-Glo, CCK-8, MTT)

Cell viability assays are widely used to measure the effect of this compound on cell growth and survival. Assays such as Cell Titer-Glo and CCK-8 are employed to evaluate cell viability following treatment with increasing concentrations of this compound, sometimes in combination with other agents researchgate.netnih.gov. For instance, the CCK-8 assay has been used to assess the viability of hepatocellular carcinoma (HCC) cell lines treated with this compound, alone or in combination with Roblitinib researchgate.netnih.gov. These assays demonstrate dose-dependent inhibitory effects on cell viability in various cell lines, including non-Hodgkin's lymphoma (NHL) and HCC cells targetmol.comselleckchem.comresearchgate.net. The Cell Titer-Glo luminescent cell viability assay is also used to assess relative cell numbers targetmol.comselleckchem.comtargetmol.cntum.de. Some studies indicate that this compound at certain concentrations (e.g., 1 μM and 10 μM) may have minimal or no effects on the viability of certain cells, such as MC3T3 cells, while higher concentrations (e.g., 100 μM) can be substantially toxic nih.gov.

Biochemical Assays for Methyltransferase Activity (e.g., 3H-SAM incorporation)

Biochemical assays are crucial for directly measuring the inhibitory effect of this compound on methyltransferase activity, particularly its target EZH2. The incorporation of 3H-SAM (tritiated S-adenosyl-L-methionine) into a substrate peptide or protein is a common method to assess methyltransferase activity targetmol.comselleckchem.comtargetmol.cnselleckchem.comacs.org. This assay involves pre-incubating PRC2 (Polycomb Repressive Complex 2), containing EZH2 (wild-type or mutant forms) or EZH1, with 3H-SAM and a biotinylated H3 peptide substrate in the presence of varying concentrations of this compound targetmol.comselleckchem.comtargetmol.cn. The amount of incorporated radioactivity is then measured to determine the compound's inhibitory potency (IC50 values) against different forms of EZH2 and EZH1 targetmol.comselleckchem.comadooq.comselleck.co.jptargetmol.cn. This compound has demonstrated potent inhibitory activity against EZH2 WT and EZH2 Y641N mutant, with lower potency against EZH1 targetmol.comselleckchem.comadooq.comselleck.co.jptargetmol.cn.

TargetIC50 (nM)
EZH2 WT0.24
EZH2 Y641N0.51
EZH16.1

Immunological Assays for Histone Modification Detection (e.g., ELISA, Western Blot)

Immunological assays, such as Western blot and ELISA, are used to detect changes in histone methylation levels, particularly H3K27me3, which is a key epigenetic mark regulated by EZH2. Western blot analysis allows for the visualization and quantification of global levels of proteins like EZH2, SUZ12 (another PRC2 component), H3K27me3, and H3K4me3 in cells treated with this compound nih.govaacrjournals.orgbiorxiv.org. Studies have shown that this compound treatment leads to a reduction in global H3K27me3 levels in a dose- and time-dependent manner in sensitive cell lines nih.govaacrjournals.orgbiorxiv.org. ELISA (Enzyme-Linked Immunosorbent Assay) can also be used for the quantitative detection of histone modifications like H3K27me3 in cells treated with this compound selleckchem.com. These assays provide evidence of this compound's target engagement and its impact on the epigenetic landscape of treated cells.

Cell-Based Functional Assays (e.g., Colony Formation Assays, EdU Incorporation Assays)

Cell-based functional assays are employed to assess the impact of this compound on various cellular processes beyond simple viability. Colony formation assays measure the ability of single cells to grow and form colonies over an extended period, providing an assessment of long-term proliferative capacity researchgate.netnih.govbiorxiv.orggoogleapis.com. This compound, alone or in combination with other drugs like Roblitinib, has been evaluated in colony formation assays to demonstrate its inhibitory effects on the proliferative potential of cancer cells researchgate.netnih.gov. EdU incorporation assays measure DNA synthesis by detecting the incorporation of EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA, serving as a direct measure of cell proliferation researchgate.netnih.govoup.comnih.gov. These assays have shown that this compound treatment can reduce cell proliferation in various cancer cell lines researchgate.netnih.gov.

Protease Activity Assays for Viral Targets

While primarily known as an EZH2 inhibitor, this compound has also shown activity against certain viral targets, specifically the papain-like protease (PLpro) of SARS-CoV-2 biorxiv.orgnih.govacs.orgfrontiersin.org. Protease activity assays are used to measure the inhibition of this enzyme by this compound. These assays typically involve a substrate that, upon cleavage by PLpro, produces a detectable signal, such as fluorescence nih.gov. This compound has been identified as an inhibitor of SARS-CoV-2 PLpro in compound screenings, with reported IC50 values in the low micromolar range nih.govfrontiersin.org. Further characterization using techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) has been employed to study the binding of this compound to PLpro and understand its mechanism of inhibition biorxiv.orgnih.govacs.orgfrontiersin.org.

Viral TargetAssay TypeIC50 (µM)Binding Affinity (Kd, µM)
SARS-CoV-2 PLproEnzymatic Activity7.3 nih.govfrontiersin.org10.2 nih.govfrontiersin.org

Preclinical In Vivo Models for Efficacy Assessment

Preclinical in vivo models are essential for evaluating the efficacy of this compound in a living organism and assessing its impact on tumor growth and progression. Mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose. Studies using mouse xenograft models of NHL, particularly those with EZH2 mutations, have demonstrated that this compound can effectively suppress tumor growth and lead to tumor regression targetmol.comselleckchem.comtargetmol.cnmdpi.com. In these models, the anti-tumor activity of this compound has been associated with a reduction in H3K27me3 levels within the tumors targetmol.comselleckchem.comtargetmol.cn. Furthermore, in vivo studies have investigated the efficacy of this compound in combination with other therapeutic agents. For example, the combination of this compound with a BRD4 inhibitor has shown synergistic anti-proliferative activity in mouse xenograft models of EZH2-mutated DLBCL aacrjournals.orglarvol.comlarvol.comresearchgate.net. Zebrafish models have also been utilized to assess the in vivo effects of this compound, including its impact on HCC primary tumors and xenografts researchgate.netnih.gov.

Subcutaneous Xenograft Models

Subcutaneous xenograft models involve the inoculation of cancer cells under the skin of immunodeficient mice. These models are commonly used to evaluate the in vivo anti-tumor activity of compounds like this compound and to study their effects on tumor growth and regression.

In studies involving this compound, subcutaneous xenograft models using KARPAS-422 diffuse large B-cell lymphoma (DLBCL) cells, which harbor an EZH2 mutation, have been employed selleckchem.comresearchgate.netglpbio.comaacrjournals.org. Administration of this compound subcutaneously in these models has shown effectiveness in suppressing H3K27me3 levels within the tumors and resulting in lymphoma tumor regression selleckchem.comresearchgate.net. This compound treatment led to tumor growth inhibition in a dose-dependent manner in EZH2 mutant KARPAS-422 DLBCL xenografts researchgate.netglpbio.com. The highest dose tested (200 mpk, twice daily) led to complete tumor regression researchgate.netglpbio.comaacrjournals.org. Studies have also shown that this compound can synergize with other treatments, such as the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone), in DLBCL xenograft models, leading to synergistic anti-tumor effects and complete regression researchgate.netaacrjournals.org. Furthermore, subcutaneous xenograft models using SMMC-7721 cells have been used to demonstrate that this compound, in combination with Roblitinib, elicits robust anti-cancer effects, decreasing tumor volumes and increasing markers of apoptosis researchgate.net.

Orthotopic Xenograft Models

Orthotopic xenograft models involve implanting cancer cells into the corresponding organ or tissue from which the cancer originated. This approach can more closely mimic the tumor microenvironment and metastatic process observed in humans compared to subcutaneous models.

While the search results primarily highlight subcutaneous models for this compound research, one source mentions the validation of findings in orthotopic xenograft models in the context of data reproducibility for related studies . Another source discusses the use of intracranial orthotopic models in nude mice to study the effects of a different compound in combination with EZH2 knockdown in glioblastoma, noting that this compound is among the potent EZH2 inhibitors but their application can be constrained by poor brain penetration frontiersin.org. Although direct detailed findings of this compound specifically in orthotopic models were less prominent in the immediate search results, the mention of their use for validation suggests their relevance in comprehensive preclinical evaluation.

Genetically Engineered Mouse Models

Genetically Engineered Mouse Models (GEMMs) involve altering the mouse genome to mimic specific genetic alterations found in human cancers. These models develop de novo tumors within a native immune microenvironment, offering advantages over xenograft models which typically use immunodeficient mice embopress.org. GEMMs can capture both tumor cell-intrinsic and cell-extrinsic factors influencing tumor development and progression embopress.org.

While the search results discuss GEMMs as valuable tools in cancer research for validating candidate genes and drug targets and assessing therapy efficacy, specific detailed studies utilizing GEMMs with this compound treatment were not extensively found within the provided snippets embopress.orgresearchgate.netnki.nlphysiology.org. However, the broader context of cancer research methodologies indicates that GEMMs could be relevant for future or less-reported studies on this compound, particularly for understanding its effects in a more physiologically relevant setting and its impact on the tumor microenvironment.

Zebrafish Xenograft Models

Zebrafish xenograft models utilize zebrafish larvae or immunocompromised adult fish as hosts for human cancer cells. These models offer advantages such as rapid development, transparency allowing for real-time visualization of tumor growth and metastasis, high-throughput screening capabilities, and a relatively low cost compared to rodent models nih.govmdpi.com.

Research using zebrafish xenografts has demonstrated the effects of this compound, often in combination with other agents. For instance, zebrafish hepatocellular carcinoma (HCC) xenografts using mCherry-labeled HepG2 cells have been used to show that this compound, in combination with Roblitinib, exhibits stronger inhibition of tumor growth than either treatment alone researchgate.net. Studies in zebrafish harboring KRAS G12V+ HCC primary tumors also showed that this compound individually inhibited tumor growth, with more pronounced inhibitory effects seen in combination treatment researchgate.net. Notably, treatment with this compound and/or Roblinib did not significantly change the survival rate, body length, or heartbeat of zebrafish within a 72-hour period in one study researchgate.net.

Molecular and Omics Profiling Techniques

Molecular and omics profiling techniques are essential for understanding the cellular and molecular changes induced by this compound treatment. These methods provide detailed information on gene expression, protein levels, and epigenetic modifications.

Gene Expression Profiling (GEP)

Gene Expression Profiling (GEP) involves measuring the activity of thousands of genes simultaneously to create a snapshot of cellular function. This technique is used to identify genes and pathways that are affected by this compound treatment.

GEP has been employed in studies investigating this compound to determine the molecular bases of its activity aacrjournals.org. Analysis of gene expression profiles upon this compound treatment has revealed the upregulation of gene sets related to G1 cell cycle blockade, mTOR and P53 pathways, and MYC signaling in EZH2-mutant DLBCL and FL cell lines aacrjournals.org. GEP analysis, followed by automated exploratory data analysis, has also helped identify crucial factors involved in the efficacy of dual targeting strategies involving this compound aacrjournals.orglarvol.comcarrerasresearch.org. While GEP provides a broad overview, studies have noted that expression profiling has sometimes been unable to identify a common set of genes activated by EZH2 inhibitors that fully explain their antiproliferative effects, potentially due to the role of PRC2 in maintaining rather than initiating repressive states nih.gov.

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure the amount of specific RNA or DNA sequences, allowing for the quantification of gene expression levels.

qPCR is frequently used in conjunction with GEP or as a standalone method to validate changes in the expression of specific genes identified in broader profiling studies or hypothesized to be affected by this compound. RT-qPCR analysis has been used to determine mRNA expression levels of osteogenic genes in cells treated with this compound nih.gov. ChIP-qPCR analysis has also been employed to investigate the binding of H3K27me3 to the promoter regions of specific genes, such as ULK1 and MAP1LC3B, showing a decrease in binding upon this compound treatment which correlated with increased transcription of these autophagy-related genes nih.govresearchgate.net. These studies demonstrate the utility of qPCR in validating the epigenetic and transcriptional effects of this compound on specific gene targets.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Mark Occupancy

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to map the genomic locations of histone modifications and protein-DNA interactions. In the context of this compound research, ChIP-seq is crucial for assessing the compound's primary effect: the reduction of H3K27me3 levels across the genome. Studies utilizing ChIP-seq have shown that this compound treatment leads to a significant decrease in H3K27me3 levels. biorxiv.orgbiorxiv.org

For instance, in studies involving KARPAS-422 cells, an EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line, ChIP-seq analysis revealed a global reduction in H3K27me3 upon this compound treatment. biorxiv.org While H3K27me3 levels were greatly reduced, the occupancy of PRC2 components like EZH2 and SUZ12 on chromatin remained relatively unchanged. biorxiv.org This suggests that this compound primarily affects the catalytic activity of EZH2 rather than its recruitment to chromatin. ChIP-seq data can also be used to examine H3K27me3 enrichment around specific genomic features, such as transcription start sites (TSSs), to understand how the loss of this mark at particular loci correlates with changes in gene expression. biorxiv.org

RNA Sequencing (RNA-seq) for Transcriptional Changes

RNA Sequencing (RNA-seq) is employed to analyze the global changes in gene expression that occur following this compound treatment. Since H3K27me3 is typically associated with gene repression, inhibiting EZH2 with this compound is expected to lead to the upregulation of genes previously silenced by this mark. nih.gov RNA-seq allows for the comprehensive identification and quantification of these transcriptional changes. nih.govannualreviews.org

Studies have shown that this compound treatment results in both up- and down-regulation of numerous genes. biorxiv.org While many genes upregulated after EZH2 inhibition are indeed marked with H3K27me3, some genes that are downregulated are not, suggesting indirect regulatory effects. researchgate.net The induction of gene expression by this compound has been observed to be time-dependent, correlating with the delayed reduction in local H3K27me3 levels. researchgate.net RNA-seq data, often integrated with ChIP-seq data, helps researchers understand the complex relationship between epigenetic modifications and transcriptional outcomes in response to this compound. biorxiv.org

Bioanalytical and Biomarker Assessment Techniques

Bioanalytical techniques are essential for quantifying this compound and its effects in biological samples, while biomarker assessment helps monitor the pharmacodynamic response and potential efficacy of the compound.

Measurement of Pharmacodynamic Markers (e.g., H3K27me3 levels in tissues)

Measuring the levels of pharmacodynamic markers is critical for confirming target engagement and understanding the biological impact of this compound. A primary pharmacodynamic marker for EZH2 inhibitors like this compound is the global level of H3K27me3. aacrjournals.org Techniques such as Western blotting and immunohistochemistry (IHC) are commonly used for this purpose.

Western blot analysis allows for the quantification of H3K27me3 protein levels in cell lysates or tissue homogenates. Studies have demonstrated a dose- and time-dependent decrease in H3K27me3 levels in cells and tissues treated with this compound. biorxiv.orgnih.gov For example, in mouse xenograft models, this compound treatment effectively suppressed H3K27me3 levels in tumors. selleckchem.com

Immunohistochemistry is used to visualize and quantify H3K27me3 levels directly within tissue sections, providing spatial information about the distribution of this mark. IHC analysis of tumor samples from this compound-treated animals has shown a decrease in H3K27me3 staining intensity, correlating with the compound's activity. researchgate.net

Here is a conceptual table illustrating the effect of this compound on H3K27me3 levels based on research findings:

Sample TypeTreatmentH3K27me3 LevelMethodSource
KARPAS-422 cellsDMSOHighWestern Blot biorxiv.org
KARPAS-422 cellsThis compoundReducedWestern Blot biorxiv.org
Mouse HCC xenograftsVehicleHighImmunohistochemistry researchgate.net
Mouse HCC xenograftsThis compoundReducedImmunohistochemistry researchgate.net

Immunohistochemical Analysis of Proliferation and Apoptosis Markers (e.g., Ki-67, Cleaved Caspase-3)

Immunohistochemistry is also widely used to assess the impact of this compound on cellular proliferation and apoptosis by examining markers such as Ki-67 and Cleaved Caspase-3. Ki-67 is a nuclear protein associated with cellular proliferation, while Cleaved Caspase-3 is an executioner caspase that plays a key role in initiating apoptosis.

Research has shown that this compound treatment can lead to a decrease in Ki-67 expression, indicating reduced cell proliferation. aacrjournals.orgresearchgate.netnih.gov Conversely, an increase in Cleaved Caspase-3 expression is often observed, suggesting the induction of apoptosis. aacrjournals.orgresearchgate.netnih.gov These findings are consistent with the expected anti-proliferative and pro-apoptotic effects of inhibiting EZH2 in certain cancer models. aacrjournals.orgnih.gov

For example, in studies involving hepatocellular carcinoma (HCC) and lymphoma xenograft models, immunohistochemical analysis revealed decreased Ki-67 staining and increased Cleaved Caspase-3 staining in tumors treated with this compound, particularly when used in combination with other agents. aacrjournals.orgresearchgate.netnih.gov

Here is a conceptual table summarizing the effects of this compound on proliferation and apoptosis markers:

Sample TypeTreatmentKi-67 ExpressionCleaved Caspase-3 ExpressionMethodSource
Mouse HCC xenograftsVehicleHighLowImmunohistochemistry researchgate.net
Mouse HCC xenograftsThis compoundDecreasedIncreasedImmunohistochemistry researchgate.net
Lymphoma xenograftsVehicleHighLowImmunohistochemistry aacrjournals.org
Lymphoma xenograftsThis compoundDecreasedIncreasedImmunohistochemistry aacrjournals.org

Computational and Structural Biology Approaches

Computational and structural biology techniques provide valuable insights into the interaction of this compound with its target protein, EZH2, at the molecular level.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. This approach is particularly useful for understanding how this compound interacts with the active site of EZH2.

Molecular docking studies can help visualize the binding mode of this compound within the catalytic pocket of EZH2, identifying key residues involved in the interaction. nih.gov This information is crucial for understanding the compound's potency and selectivity. While specific detailed molecular docking data for this compound was not extensively found in the provided search results, the general principle of using molecular docking to study the interaction between EZH2 inhibitors and the EZH2 protein, particularly within the SAM (S-adenosylmethionine) binding pocket, is a well-established approach in the field. nih.govbiorxiv.org Such studies can predict binding scores and help rationalize the observed inhibitory activity. figshare.com

Nuclear Magnetic Resonance (NMR)-based Experiments for Binding Site Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between small molecules and biological targets in solution, providing insights into binding events and helping to map binding sites. researchgate.netmdpi.comdrughunter.com For this compound, NMR-based experiments, such as Saturation Transfer Difference (STD) NMR, have been employed to characterize its interaction with target proteins and elucidate its binding epitope. acs.orgresearchgate.net

In the context of SARS-CoV-2 PLpro, STD-NMR experiments with this compound have been conducted to understand its binding characteristics. acs.orgresearchgate.net These experiments involve selectively saturating the protein and observing the transfer of this saturation to the ligand protons that are in close contact with the protein binding site. researchgate.net The intensity of the signals in the difference spectrum provides information about the ligand atoms that are in proximity to the protein. researchgate.net

Studies using STD-NMR have indicated that this compound occupies a similar binding site on SARS-CoV-2 PLpro as the known inhibitor GRL-0617. acs.org Competitive NMR experiments, where GRL-0617 was added to a solution containing this compound and PLpro, showed a significant reduction in the STD amplification factors of this compound, indicating its displacement from the binding site by GRL-0617. acs.org This competitive binding suggests that both compounds interact with overlapping regions on the protein. acs.org

Data from STD ligand epitope mapping of this compound with SARS-CoV-2 PLpro has been acquired using specific experimental parameters, including data points, scans, relaxation delay, and selective on-resonance saturation of the protein. acs.org Analysis of the STD amplification factors for specific protons on the this compound molecule can reveal which parts of the compound are in direct contact with the protein upon binding.

In Silico Structure-Activity Relationship (SAR) Investigations for Biological Insights

In silico Structure-Activity Relationship (SAR) investigations utilize computational methods to explore the relationship between the chemical structure of a compound and its biological activity. creative-biolabs.com These studies are valuable for understanding how structural modifications influence potency and for guiding the design of novel compounds with improved properties. creative-biolabs.com

For this compound, in silico SAR studies have been part of the broader effort to optimize its activity, particularly in the context of its role as an EZH2 inhibitor and a SARS-CoV-2 PLpro inhibitor. While specific detailed in silico SAR data for this compound itself might be part of proprietary research, the general approach involves analyzing a series of structurally related compounds and correlating their structural features with their observed biological activity (e.g., IC50 or EC50 values). selleckchem.comtargetmol.combiorxiv.orgaacrjournals.org

In the case of SARS-CoV-2 PLpro inhibitors, SAR studies have been conducted on analogues of compounds like GRL0617 to develop more potent inhibitors. biorxiv.orgbiorxiv.orgresearchgate.net Although co-crystal structures of this compound with SARS-CoV-2 PLpro were not available to directly guide structure-based design for the this compound series in some studies, computational docking has been used to model the binding of this compound analogues to the protein, such as the BL2 loop region. acs.orgbiorxiv.org This in silico approach helps to generate hypotheses about how different parts of the molecule interact with the target and informs the synthesis of new analogues. creative-biolabs.com

In silico SAR can also involve methods like 3D-QSAR (Quantitative Structure-Activity Relationship), which builds models that quantitatively relate variations in 3D structure to activity, allowing for the prediction of activity for uncharacterized compounds. creative-biolabs.com These computational methods contribute to understanding the key structural determinants for potent binding and inhibition.

Molecular Dynamics Simulations and Free Energy Perturbation Calculations for Compound Optimization

Molecular Dynamics (MD) simulations and Free Energy Perturbation (FEP) calculations are advanced computational techniques used to study the dynamic behavior of molecules and to calculate the binding free energies of ligands to their targets. acs.orgmdpi.comacs.organnualreviews.orgrutgers.edu These methods are crucial for understanding the stability of ligand-protein complexes, identifying key interactions, and predicting the impact of structural modifications on binding affinity, thereby aiding in compound optimization. mdpi.comrutgers.edu

MD simulations provide a time-dependent view of the molecular system, allowing researchers to observe the conformational changes of the protein and ligand, as well as the interactions between them. mdpi.com By simulating the system over time, insights can be gained into the flexibility of the binding site and the stability of the bound pose of this compound.

FEP calculations are a rigorous method for computing the free energy difference between two states, such as the unbound and bound states of a ligand. acs.orgacs.organnualreviews.orgrutgers.edu This allows for the calculation of binding free energies, which directly relate to the binding affinity (Kd). biorxiv.orgnih.gov By comparing the calculated binding free energies of different this compound analogues, researchers can predict which modifications are likely to improve binding affinity before synthesizing and testing them experimentally. rutgers.edu Alchemical FEP methods are particularly useful for calculating relative binding free energies between compounds that differ by only a few atoms, or even absolute binding free energies. acs.orgacs.orgrutgers.edu

While specific published examples of MD simulations and FEP calculations solely focused on optimizing this compound for its primary targets (EZH2/EZH1) were not extensively detailed in the search results, these methods are standard in drug discovery for optimizing lead compounds. For this compound as a SARS-CoV-2 PLpro inhibitor, computational docking was used to predict binding, and MD simulations could be used to refine these poses and assess their stability. acs.org FEP calculations could then be applied to predict the binding affinities of designed analogues.

These computational approaches, when integrated with experimental data from techniques like NMR and biochemical assays, form a powerful pipeline for rational drug design and optimization of compounds like this compound.

Compound Information

Compound NamePubChem CID
This compound78357814 (racemic), 78357815 (R-isomer) cenmed.comymilab.com
GRL-0617135569904 nih.gov
EZH2-
EZH1-
SARS-CoV-2 PLpro-
GRL061916044840 biorxiv.org
ABT-19944918450 selleckchem.com
CHOP (combination chemotherapy)-
ZBC260-
Valemetostat136009990 larvol.com
Tazemetostat71521123 larvol.com
UNC199953309398 chemicalprobes.org
GSK-34353309399 chemicalprobes.org
USP7-
BRD4-
ZCCHC8-
FBP1-
C-Myc-
MLH1-
YY1-
Entinostat53309399 larvol.com
GSK12644562402 larvol.com
MDSCs-
KARPAS-422-

Note: PubChem CIDs for biological targets (proteins) are not applicable as PubChem primarily catalogs chemical substances. Some mentioned compounds like CHOP represent a combination therapy rather than a single chemical entity.this compound is a chemical compound that has been investigated for its potential as an inhibitor of histone methyltransferases EZH2 and EZH1, and more recently, as an inhibitor of SARS-CoV-2 papain-like protease (PLpro). selleckchem.commedkoo.comtargetmol.commedkoo.comacs.orgbiorxiv.org The compound has a molecular formula of C27H36N4O5S and a molecular weight of 528.668 g/mol . medkoo.comtargetmol.combiorbyt.comcaymanchem.com this compound exists as a racemic mixture (CAS: 1450655-76-1) and as the R-isomer (CAS: 1802175-07-0). medkoo.commedkoo.combiorbyt.com Research into this compound has employed advanced methodologies to understand its interaction with biological targets and optimize its properties. This article details the application of NMR-based experiments for binding site elucidation, in silico structure-activity relationship (SAR) investigations, and molecular dynamics simulations coupled with free energy perturbation calculations in the study of this compound.

Nuclear Magnetic Resonance (NMR)-based Experiments for Binding Site Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool in drug discovery for probing molecular interactions, identifying binding sites, and characterizing the binding modes of small molecules to their biological targets in solution. researchgate.netmdpi.comdrughunter.com For this compound, NMR-based techniques, such as Saturation Transfer Difference (STD) NMR, have been utilized to gain insights into its binding to target proteins. acs.orgresearchgate.net

In the context of studying this compound's interaction with SARS-CoV-2 PLpro, STD-NMR experiments have been performed. acs.orgresearchgate.net This method relies on the transfer of magnetization from a saturated protein to a bound ligand. researchgate.net By observing which ligand protons receive saturation, researchers can map the binding epitope, identifying the atoms of the ligand that are in close contact with the protein surface within the binding site. researchgate.net

Studies employing STD-NMR have indicated that this compound binds to a site on SARS-CoV-2 PLpro that is similar to the binding site of the known inhibitor GRL-0617. acs.org Competitive NMR experiments, where GRL-0617 was introduced to a system containing this compound and PLpro, demonstrated a notable decrease in the STD amplification factors of this compound. acs.org This observation suggests that GRL-0617 displaces this compound from its binding site, supporting the notion of overlapping binding regions for the two compounds. acs.org

Experimental parameters for STD ligand epitope mapping of this compound with SARS-CoV-2 PLpro have been reported, including specific data acquisition settings. acs.org Analysis of the resulting STD amplification factors for individual methyl protons on this compound has provided detailed information about the specific parts of the this compound molecule that are in direct contact with the protein upon binding. acs.org

In Silico Structure-Activity Relationship (SAR) Investigations for Biological Insights

In silico Structure-Activity Relationship (SAR) investigations employ computational methods to analyze and predict the relationship between the chemical structure of a compound and its biological activity. creative-biolabs.com These studies are instrumental in understanding how modifications to a molecule's structure affect its potency and selectivity, guiding the rational design of new compounds with improved pharmacological profiles. creative-biolabs.com

For this compound, in silico SAR studies contribute to the broader research efforts aimed at optimizing its inhibitory activity against targets like EZH2 and SARS-CoV-2 PLpro. While detailed public data specifically on in silico SAR of this compound for EZH2/EZH1 may be limited, the general principles involve correlating structural features of this compound and its analogues with experimental activity data, such as IC50 or EC50 values. selleckchem.comtargetmol.combiorxiv.orgaacrjournals.org

In the context of SARS-CoV-2 PLpro inhibition, in silico approaches, including computational docking, have been used to model the potential binding modes of this compound and its analogues to the enzyme, particularly in regions like the BL2 loop. acs.orgbiorxiv.org Although co-crystal structures of this compound with SARS-CoV-2 PLpro were not available to directly facilitate structure-based design in some instances, computational modeling provides valuable hypotheses about ligand-protein interactions that can inform the design and synthesis of new compounds for experimental testing. creative-biolabs.combiorxiv.org

In silico SAR can encompass various computational techniques, including 3D-QSAR, which aims to build quantitative models correlating three-dimensional structural descriptors with biological activity, enabling the prediction of activity for novel compounds. creative-biolabs.com These computational investigations help to elucidate the key structural elements of this compound that are critical for potent binding and biological activity.

Molecular Dynamics Simulations and Free Energy Perturbation Calculations for Compound Optimization

Molecular Dynamics (MD) simulations and Free Energy Perturbation (FEP) calculations are advanced computational techniques used to simulate the dynamic behavior of molecular systems and to calculate the thermodynamic favorability of molecular processes, such as ligand binding. acs.orgmdpi.comacs.organnualreviews.orgrutgers.edu These methods are powerful tools for understanding the stability of protein-ligand complexes, identifying crucial interactions, and predicting the impact of structural modifications on binding affinity, thereby facilitating compound optimization. mdpi.comrutgers.edu

MD simulations provide dynamic information about the protein-ligand complex over time, allowing researchers to observe conformational changes, assess the stability of the bound state, and identify transient interactions. mdpi.com By simulating the molecular system, insights can be gained into the flexibility of the binding site and how this compound interacts with its dynamic environment within the protein.

FEP calculations are a theoretically rigorous method for determining the free energy difference between two thermodynamic states. acs.orgacs.organnualreviews.orgrutgers.edu In the context of drug discovery, FEP is frequently used to calculate binding free energies, which are directly related to the binding affinity (Kd). biorxiv.orgnih.gov By calculating the binding free energies of this compound and its potential analogues, researchers can computationally predict which structural modifications are likely to enhance binding affinity before proceeding with experimental synthesis and testing. rutgers.edu Alchemical FEP methods are particularly well-suited for calculating relative binding free energies between closely related compounds or even absolute binding free energies. acs.orgacs.orgrutgers.edu

While specific detailed publications on MD and FEP studies focused solely on optimizing this compound for its EZH2/EZH1 targets were not prominently found in the search results, these computational methods are standard practice in the pharmaceutical industry for lead optimization. For this compound as a SARS-CoV-2 PLpro inhibitor, following computational docking to suggest binding poses, MD simulations could be used to refine these poses and evaluate their stability. acs.org Subsequently, FEP calculations could be applied to predict the binding affinities of designed analogues, guiding the selection of compounds for synthesis and experimental validation.

The integration of these computational methodologies with experimental data from techniques like NMR and biochemical assays provides a comprehensive approach for the rational design and optimization of compounds such as this compound.

Emerging Research Frontiers and Future Directions

Exploration of Novel Therapeutic Combinations for Enhanced Efficacy

Research is actively exploring the potential of CPI-169 in combination therapies to enhance its anti-tumor efficacy and overcome potential resistance mechanisms. Preclinical studies have investigated combinations of this compound with other therapeutic agents in various cancer models.

For instance, studies in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) have evaluated this compound in combination with BET bromodomain inhibition. This dual targeting approach has shown synergistic anti-proliferative activity in EZH2-mutated cases in vitro and in mouse xenograft models. researchgate.netlarvol.comaacrjournals.org The synergistic effect with the BRD4 inhibitor, CPI-203, was observed in a DLBCL mouse xenograft model. researchgate.netresearchgate.net

In multiple myeloma (MM) and plasmacytoma cell models, EZH2 inhibitors including this compound have been shown to cause apoptosis and inhibit tumor growth in xenograft models. ashpublications.org Combination studies with standard of care agents in multiple myeloma cell lines have demonstrated synergistic responses. ashpublications.org

This compound has also been investigated for its potential to synergistically enhance the effects of FGFR4 inhibitors in hepatocellular carcinoma (HCC) models, leading to increased apoptosis and suppressed tumor development in preclinical settings. larvol.com

These findings highlight the potential of combining this compound with agents targeting other pathways to improve therapeutic outcomes in various malignancies.

Investigation of Mechanisms of Resistance in Preclinical Settings

Understanding the mechanisms by which cancer cells develop resistance to EZH2 inhibition is crucial for developing more effective strategies. Preclinical research is focused on elucidating these mechanisms in the context of this compound and other EZH2 inhibitors.

While research specifically detailing this compound resistance mechanisms is evolving, broader studies on EZH2 inhibitors provide insights. Resistance to EZH2 inhibitors can be primary (existing before treatment) or acquired (developing during treatment). nih.gov Potential mechanisms of resistance to EZH2 inhibitors can involve alterations in the tumor microenvironment, including the presence of immunosuppressive cells, and changes in signaling pathways. nih.govnih.govmdpi.comnih.gov

Studies investigating the genome-wide effects of EZH2 inhibition have shown that while H3K27me3 is globally reduced, focal PRC2 accumulation and H3K27me3 retention can occur at certain genomic loci, including differentiation-related genes. biorxiv.orgbiorxiv.org This redistribution of PRC2 is observed in both sensitive and insensitive cell lines, suggesting that while it occurs, it may not be the sole determinant of resistance. biorxiv.org Further preclinical investigations are needed to fully define the specific resistance mechanisms that emerge upon this compound treatment and how they can be overcome.

Expansion to Additional Preclinical Disease Indications Beyond Current Scope

While initial research on this compound has focused on hematological malignancies like lymphoma, there is interest in exploring its potential in other preclinical disease indications.

The role of EZH2 dysregulation in various cancers, including solid tumors, suggests that this compound could have broader applications. nih.govnih.gov Preclinical studies have already started to explore this, with investigations in hepatocellular carcinoma and in models of SWI/SNF mutant cancers. larvol.compnas.org In SWI/SNF mutant cancers, EZH2 inhibition has shown effectiveness in a subset of models, and the transcriptional suppression of SMARCA2 has been identified as a potential predictor of sensitivity. pnas.org

Interestingly, this compound has also been investigated for potential antiviral properties, specifically against the SARS-CoV-2 papain-like protease (PLpro), showing inhibitory activity in vitro. acs.orgfrontiersin.orgnih.gov This suggests potential avenues for exploring this compound or its derivatives in infectious diseases, though this is a distinct area from its primary focus on epigenetic targets in cancer.

These explorations indicate a growing interest in expanding the preclinical evaluation of this compound to a wider range of diseases where EZH2 or related pathways play a significant role.

Development and Characterization of Next-Generation Analogues and Derivatives

Given the preclinical activity of this compound but its noted limited oral bioavailability, research efforts are directed towards developing and characterizing next-generation analogues and derivatives with improved pharmacokinetic properties and potentially enhanced efficacy or selectivity. nih.govresearchgate.netresearchgate.net

CPI-1205, an orally bioavailable indole-based EZH2 inhibitor, was developed as an optimized analogue of this compound. nih.govresearchgate.netnih.gov This highlights the ongoing work to build upon the structural foundation of this compound to create compounds with more favorable drug-like properties for potential clinical translation. nih.gov

The development of structural analogues with pharmacokinetic properties amenable to animal studies, such as this compound itself, which was developed as an analogue of CPI-360, demonstrates the iterative process of optimizing EZH2 inhibitors. nih.gov Future research will likely continue this trend, designing and characterizing new compounds based on the this compound scaffold or related chemotypes to identify candidates with improved profiles.

Understanding Long-Term Epigenetic Rewiring by EZH2 Inhibition

EZH2 inhibition leads to a reduction in H3K27me3 levels, which can result in the derepression of silenced genes and a broader epigenetic rewiring of the cell. nih.govbiorxiv.orgbiorxiv.org Research is focused on understanding the long-term consequences of this epigenetic reprogramming.

Studies using this compound have shown that EZH2 inhibition leads to a global loss of H3K27me3. biorxiv.orgbiorxiv.org However, the effects are not uniform across the genome, with some regions retaining H3K27me3 and accumulating PRC2 components. biorxiv.orgbiorxiv.org Understanding the specific genes and pathways that are consistently affected by long-term EZH2 inhibition, and how this contributes to the anti-tumor effect or potential resistance, is an active area of investigation.

The observation that EZH2 inhibition can lead to the derepression of a subset of silenced PRC2 target genes and ultimately cell death in sensitive models underscores the importance of this epigenetic rewiring in the therapeutic response. biorxiv.org Further research is needed to fully map the dynamic changes in the epigenome induced by this compound and to correlate these changes with cellular outcomes.

Role of this compound as a Research Tool for Elucidating PRC2 Biology and Epigenetic Dependencies

Beyond its potential as a therapeutic agent, this compound serves as a valuable research tool for dissecting the biological functions of PRC2 and identifying epigenetic dependencies in cancer and other diseases. nih.govresearchgate.net

As a potent and selective inhibitor of EZH2, this compound allows researchers to specifically perturb PRC2 activity and study the downstream consequences on gene expression, chromatin structure, and cellular behavior. apexbt.comresearchgate.netselleckchem.com This is particularly useful for understanding the role of H3K27 methylation in various biological processes and disease states.

This compound has been used in studies to define dependencies on EZH2 activity, for example, in malignant rhabdoid tumors that are reliant on EZH2 activity due to mutations in the SWI/SNF complex. nih.gov Small molecules like this compound provide powerful means to assess the targetable role of these dependencies in therapy. nih.gov Furthermore, this compound has been utilized in studies investigating the genome-wide distribution of PRC2 components and H3K27me3, providing insights into the regulatory mechanisms of this complex. biorxiv.orgbiorxiv.org

The use of this compound in high-throughput screening to identify synergistic drug combinations also exemplifies its role as a tool for exploring novel therapeutic strategies based on epigenetic targets. nih.gov

Q & A

Q. What is the molecular mechanism of CPI-169, and how does its selectivity for EZH2 compare to EZH1?

this compound is a potent, selective inhibitor of the histone methyltransferase EZH2, a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its selectivity is quantified by IC50 values: 0.24 nM for EZH2 WT , 0.51 nM for EZH2 Y641N mutant , and 6.1 nM for EZH1 , demonstrating a 25-fold preference for EZH2 over EZH1 . This selectivity arises from structural differences in the catalytic SET domains of EZH1 and EZH2, which influence SAM (S-adenosylmethionine) cofactor binding and substrate recognition.

Methodological Insight : Biochemical assays using 3H-SAM incorporation into biotinylated H3 peptides are standard for evaluating potency. PRC2 complexes (EZH1, EZH2 WT, or mutant) are pre-incubated with 3H-SAM, activating peptides (e.g., H3K27me3), and this compound. Reactions are quenched with EDTA, transferred to streptavidin plates, and quantified via scintillation counting .

Q. How is this compound’s inhibitory activity validated in cellular models, and what are key considerations for experimental design?

this compound’s cellular efficacy is validated using B-cell lymphoma (e.g., KARPAS-422) and non-Hodgkin’s lymphoma (NHL) cell lines . In 25 NHL cell lines, this compound inhibited growth (GI50 <5 µM) in 64% of cases, with dose-dependent suppression of H3K27me3 .

Methodological Insight :

  • Cell Viability Assays : Use CellTiter-Glo (CTG) luminescence to measure ATP levels as a proxy for cell viability after 4-day incubation with this compound.
  • Data Analysis : Calculate GI50 and Hill coefficients using GraphPad Prism, ensuring <5% turnover in assays to avoid substrate depletion artifacts .

Advanced Research Questions

Q. How does this compound synergize with other therapeutics, and what experimental approaches confirm combinatorial effects?

this compound exhibits synergistic anti-proliferative effects with ABT-199 (BCL-2 inhibitor) in KARPAS-422 cells and Roblitinib (FGFR4 inhibitor) in hepatocellular carcinoma (HCC) models. For example, combining this compound with Roblitinib in HepG2 cells downregulates YAP/TAZ oncogenic signaling, inducing apoptosis (cleaved caspase-3 and PARP) and reducing tumor growth in xenografts .

Methodological Insight :

  • RNA Sequencing : Identify differentially expressed genes (e.g., Hippo pathway targets) post-treatment.
  • Synergy Scoring : Use Chou-Talalay or Bliss independence models to quantify synergy. In HCC models, the combination reduced tumor volume by >50% compared to monotherapies .

Q. What in vivo models are appropriate for studying this compound’s efficacy, and how are dosing regimens optimized?

Subcutaneous KARPAS-422 xenografts in mice are a gold standard for lymphoma studies. This compound administered at 200 mg/kg, BID, subcutaneously achieves significant tumor regression without weight loss or toxicity. H3K27me3 suppression in tumors is quantified via immunohistochemistry or Western blot .

Methodological Considerations :

  • Formulation : Use 10% DMSO + 60% PEG 400 + 30% ddH2O for solubility and bioavailability.
  • Pharmacokinetics : Monitor plasma/tumor drug levels via LC-MS to correlate exposure with H3K27me3 inhibition .

Q. How do biochemical and cellular IC50 values for this compound differ, and what factors contribute to discrepancies?

this compound’s biochemical IC50 (0.24 nM for EZH2 WT) is lower than cellular GI50 (low µM range) due to:

  • Cellular permeability : Limited uptake in some NHL cell lines.
  • Off-target effects : Weak inhibition of PLpro (IC50 ~10× higher than GRL-0617) observed in SARS-CoV-2 studies .
  • Epigenetic redundancy : Compensatory H3K27 methylation by EZH1 in EZH2-inhibited cells .

Resolution Strategy : Use isoform-specific knockdown (siRNA) or EZH1/EZH2 double inhibitors to isolate target contributions .

Q. What biophysical techniques validate this compound’s binding to non-EZH2 targets (e.g., PLpro), and how is binding competition resolved?

In SARS-CoV-2 studies, STD-NMR and molecular docking confirmed this compound’s allosteric binding to PLpro, competing with GRL-0617. Key steps:

  • STD-NMR : Saturate PLpro at -0.772 ppm; compare this compound’s STD amplification factors with/without GRL-0617. Methyl proton signals decrease upon competition .
  • Docking : Use CCDC GOLD with PLpro-GRL-0617 (PDB: 7JRN) as a reference. This compound’s lower potency correlates with weaker hydrogen bonding vs. GRL-0617 .

Data Contradiction Analysis

Q. Why does this compound show lower potency against PLpro compared to EZH2 despite structural similarities to GRL-0617?

While this compound and GRL-0617 share a binding pocket in PLpro, this compound’s methoxy substituent on the pyridine ring reduces hydrophobic interactions with Pro248 and Tyr264. Additionally, Cys111-independent binding (confirmed via Cys111Ser mutant TSA) suggests allosteric inhibition, which is less efficient than catalytic site targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.